Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . This compound belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often include the use of palladium catalysts and bases such as tri-tert-butylphosphonium tetrafluoroborate in solvents like cumene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of naphthyridines.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various functionalized naphthyridines, which can be further utilized in different applications, particularly in medicinal chemistry for the development of new drugs .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex naphthyridine derivatives.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate include other naphthyridine derivatives such as:
- 1,5-naphthyridine
- 1,8-naphthyridine
- Functionalized 1,6-naphthyridines
Uniqueness
What sets this compound apart is its specific structure, which imparts unique chemical and biological properties. Its tetrahydro form provides additional stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate (CAS Number: 1057855-79-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory effects, neuroprotective potential, and interactions with various biological targets.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 188.22 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% to 98% in commercial preparations.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of this compound. It has shown promising results in inhibiting pro-inflammatory mediators.
- Mechanism of Action : The compound appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study reported that derivatives of naphthyridine exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory potential .
Compound | IC50 (μM) | COX Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Reference Drug (Celecoxib) | 0.88 | High |
2. Neuroprotective Effects
Emerging research suggests that methyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives may possess neuroprotective properties. These compounds can potentially mitigate oxidative stress and neuronal apoptosis.
- Case Study : In a model of neurodegeneration induced by oxidative stress, a related compound demonstrated a significant reduction in cell death and an increase in neuronal survival rates .
3. Antimicrobial Activity
Preliminary studies indicate that methyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives exhibit antimicrobial properties against various bacterial strains.
- Research Findings : A series of synthesized naphthyridines were tested against Gram-positive and Gram-negative bacteria. Some derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is influenced by structural modifications:
- Substituents on the Naphthyridine Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's potency against specific biological targets.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9/h2-3,11H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMKMEVFIVFPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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